2-(2-Methylheptan-2-yl)benzene-1,4-diol
Description
2-(2-Methylheptan-2-yl)benzene-1,4-diol is a hydroquinone derivative characterized by a branched alkyl substituent (2-methylheptan-2-yl) attached to the benzene ring at position 2. Hydroquinones are aromatic diols with two hydroxyl groups in the para position, known for their redox properties and roles in biological systems. The compound’s branched alkyl chain likely influences its lipophilicity, stability, and interaction with biological targets compared to linear-chain derivatives.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-(2-methylheptan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)12-10-11(15)7-8-13(12)16/h7-8,10,15-16H,4-6,9H2,1-3H3 |
InChI Key |
JWUNLNNCUQLSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylheptan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-(2-Methylheptan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of 2-(2-Methylheptan-2-yl)benzene-1,4-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into less reactive molecules. This mechanism involves the formation of a stable phenoxyl radical, which is less likely to participate in further radical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(2-Methylheptan-2-yl)benzene-1,4-diol with structurally related hydroquinone derivatives, focusing on substituent effects, sources, and biological activities.
Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity : Branched alkyl chains (e.g., 2-methylheptan-2-yl) increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Redox Activity: The para-diol structure enables reversible oxidation to quinones, relevant in electron transport and pro-oxidant effects .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Alkyl Chain Branching : Branched chains (e.g., 2-methylheptan-2-yl) improve metabolic stability compared to linear analogs but may reduce binding affinity to polar targets .
- Prenylation : Prenyl groups enhance antimalarial potency by interacting with hydrophobic enzyme pockets (e.g., Plasmodium targets) .
Environmental Impact: Branched alkyl hydroquinones are key intermediates in pollutant degradation, offering bioremediation strategies .
Therapeutic Potential: Anti-inflammatory and antiparasitic activities highlight these compounds as leads for drug development, particularly against neglected tropical diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
